![molecular formula C6H14N4O B13871378 2-Hydrazinyl-1-piperazin-1-ylethanone](/img/structure/B13871378.png)
2-Hydrazinyl-1-piperazin-1-ylethanone
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Overview
Description
2-Hydrazinyl-1-piperazin-1-ylethanone is a compound that features a piperazine ring substituted with a hydrazine group and an ethanone moiety. Piperazine derivatives are widely recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-piperazin-1-ylethanone typically involves the reaction of piperazine with hydrazine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . Another approach involves the reaction of piperazine with hydrazine hydrate in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of continuous flow reactors and eco-friendly solvents can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-1-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Hydrazinyl-1-piperazin-1-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-piperazin-1-ylethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with GABA receptors, leading to the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: Used in the preparation of pharmaceutical compounds and as an intermediate in the manufacture of polyurethane catalysts.
2-(Piperazin-1-yl)ethan-1-ol: Employed in the synthesis of triethylenediamine and as a corrosion inhibitor.
Uniqueness: 2-Hydrazinyl-1-piperazin-1-ylethanone stands out due to its unique combination of a hydrazine group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C6H14N4O |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-hydrazinyl-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H14N4O/c7-9-5-6(11)10-3-1-8-2-4-10/h8-9H,1-5,7H2 |
InChI Key |
VYEMHDDCCMOLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CNN |
Origin of Product |
United States |
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